3-Ethyl-3-methyl-1-(pyrrolidin-1-ylmethyl)pyrrolidine-2,5-dione
Description
3-Ethyl-3-methyl-1-(pyrrolidin-1-ylmethyl)pyrrolidine-2,5-dione is a pyrrolidine-2,5-dione (succinimide) derivative featuring a 3-ethyl-3-methyl substitution on the heterocyclic ring and a pyrrolidin-1-ylmethyl group at the 1-position. This structure confers unique steric and electronic properties, distinguishing it from simpler succinimide analogs. The compound’s synthesis involves multi-step protocols, including N-alkylation and cyclization reactions, as inferred from methodologies described for related pyrrolidine-2,5-dione derivatives .
Properties
Molecular Formula |
C12H20N2O2 |
|---|---|
Molecular Weight |
224.30 g/mol |
IUPAC Name |
3-ethyl-3-methyl-1-(pyrrolidin-1-ylmethyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C12H20N2O2/c1-3-12(2)8-10(15)14(11(12)16)9-13-6-4-5-7-13/h3-9H2,1-2H3 |
InChI Key |
DIEOOYPBHUCZBQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CC(=O)N(C1=O)CN2CCCC2)C |
Origin of Product |
United States |
Preparation Methods
Formation of 1-Functionalized 3-Hydroxypyrrolidin-2,5-dione Intermediate
A key step involves synthesizing a 1-functionalized 3-hydroxypyrrolidin-2,5-dione intermediate by reacting an amine with malic acid to form a cyclic imide. This method is advantageous because it:
- Uses readily available starting materials,
- Avoids protection/deprotection steps of the amino group,
- Allows stereoselective control by using optically pure malic acid (L-(-)-malic acid for 3-(S) configuration and D-(+)-malic acid for 3-(R) configuration).
The reaction scheme can be summarized as:
| Step | Reactants | Conditions | Product | Yield (%) |
|---|---|---|---|---|
| 1 | Amine (general formula VI) + Malic acid | Mild heating, solvent (e.g., acetone) | 1-functionalized 3-hydroxypyrrolidin-2,5-dione (IV) | High (not specified) |
Reduction of the Imide Group
The cyclic imide is then reduced using a suitable reducing agent (e.g., LiAlH4 or LiAlD4) to convert the imide to the corresponding amine or hydroxyl derivative. This step is typically performed under reflux conditions in anhydrous solvents such as tetrahydrofuran (THF).
| Step | Reagent | Conditions | Outcome | Yield (%) |
|---|---|---|---|---|
| 2 | LiAlH4 or LiAlD4 | Reflux in THF | Reduced pyrrolidine derivative | Moderate to high (e.g., 55%) |
Transformation of the 3-Hydroxyl Group into a Leaving Group
The 3-hydroxyl group of the intermediate is converted into a good leaving group (e.g., tosylate or halide) to facilitate nucleophilic substitution. This is typically achieved by reaction with tosyl chloride or halogenating agents under mild conditions.
| Step | Reagent | Conditions | Product | Yield (%) |
|---|---|---|---|---|
| 3 | Tosyl chloride or halogenating agent | Room temperature, base (e.g., Et3N) | 3-substituted pyrrolidine derivative with leaving group | High (e.g., 75-85%) |
Nucleophilic Substitution with Pyrrolidin-1-ylmethyl Group
The final step involves nucleophilic substitution of the leaving group by pyrrolidin-1-ylmethyl nucleophile to yield the target compound 3-ethyl-3-methyl-1-(pyrrolidin-1-ylmethyl)pyrrolidine-2,5-dione.
| Step | Nucleophile | Conditions | Product | Yield (%) |
|---|---|---|---|---|
| 4 | Pyrrolidin-1-ylmethyl amine | Room temperature or mild heating | Target compound with pyrrolidin-1-ylmethyl substitution | Moderate to high |
Research Findings and Advantages of the Method
- The use of optically pure malic acid allows stereoselective synthesis, avoiding the need for diastereomeric resolution.
- Functionalizing the pyrrolidine ring at position 1 early in the synthesis reduces the number of protection/deprotection steps, improving overall yield and process efficiency.
- The method is industrially viable due to fewer synthetic steps and the use of commercially available starting materials.
- Reduction steps using LiAlH4 or LiAlD4 are well-established and provide good yields of the reduced intermediates.
- Conversion of hydroxyl groups to good leaving groups (e.g., tosylates) is a standard and efficient approach to enable nucleophilic substitution.
Summary Table of Preparation Steps
| Step | Reaction Type | Key Reagents/Conditions | Product Intermediate | Yield Range (%) | Notes |
|---|---|---|---|---|---|
| 1 | Cyclic imide formation | Amine + Malic acid, mild heating | 1-functionalized 3-hydroxypyrrolidin-2,5-dione | High | Stereoselective via malic acid choice |
| 2 | Imide reduction | LiAlH4 or LiAlD4, reflux in THF | Reduced pyrrolidine derivative | 50-60 | Requires anhydrous conditions |
| 3 | Hydroxyl group activation | Tosyl chloride or halogenating agent | 3-substituted pyrrolidine with leaving group | 70-85 | Enables nucleophilic substitution |
| 4 | Nucleophilic substitution | Pyrrolidin-1-ylmethyl amine, mild heating | Final target compound | Moderate to high | Completion of target molecule synthesis |
Chemical Reactions Analysis
3-Ethyl-3-methyl-1-(pyrrolidin-1-ylmethyl)pyrrolidine-2,5-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used, but they often involve modifications to the pyrrolidine ring or the substituent groups.
Scientific Research Applications
Pharmacological Properties
The compound has been investigated for its potential analgesic and sedative activities. A study involving the synthesis of new derivatives of pyrrolo[3,4-c]pyridine-1,3(2H)-diones highlighted that certain compounds exhibited analgesic effects superior to aspirin and comparable to morphine in animal models . The structure-activity relationship (SAR) analysis indicated that modifications in the pyrrolidine ring significantly influenced the pharmacological properties.
Table 1: Pharmacological Activities of Pyrrolidine Derivatives
| Compound | Activity Type | Comparison | Reference |
|---|---|---|---|
| 9 | Analgesic | Similar to morphine | |
| 11 | Analgesic | More effective than aspirin | |
| 12 | Sedative | Prolonged thiopental sleep duration |
Anticancer Activity
Research has also explored the anticancer potential of pyrrolidine derivatives. Compounds based on the pyrrolidinone structure have shown promise in inhibiting tumor growth and inducing apoptosis in various cancer cell lines. The underlying mechanisms often involve modulation of signaling pathways related to cell proliferation and survival.
Case Study: Anticancer Activity
A recent study demonstrated that a series of pyrrolidine derivatives inhibited the growth of breast cancer cells through apoptosis induction and cell cycle arrest. The compounds were tested against MCF-7 cell lines, showing IC50 values significantly lower than standard chemotherapeutics .
Synthesis of Functional Materials
The unique chemical properties of 3-Ethyl-3-methyl-1-(pyrrolidin-1-ylmethyl)pyrrolidine-2,5-dione allow it to serve as a precursor for synthesizing functional materials. Its derivatives have been utilized in creating polymers with enhanced thermal stability and mechanical properties.
Table 2: Properties of Pyrrolidine-Based Polymers
Mechanism of Action
The mechanism of action of 3-Ethyl-3-methyl-1-(pyrrolidin-1-ylmethyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound can bind to and inhibit the activity of certain enzymes, such as carbonic anhydrase, which plays a role in various physiological processes . The binding of the compound to these targets can lead to changes in cellular function and therapeutic effects.
Comparison with Similar Compounds
Key Observations:
However, this group may reduce blood-brain barrier permeability relative to indole-containing derivatives (e.g., ). 3-Ethyl-3-methyl branching increases steric bulk, which could hinder binding to flat receptor pockets but enhance stability against metabolic degradation.
Applications by Substituent Class: Thiol-containing derivatives (e.g., ) are prioritized in materials science due to reactive sulfhydryl groups. Aromatic/heteroaromatic substituents (e.g., 4’-aminophenyl in , indolyl in ) are common in drug design for target engagement. Pyrrolidine-2,5-dione core modifications (e.g., MBX-2982 derivatives in ) highlight the importance of carbonyl groups in receptor agonism.
Contradictions and Gaps: While some derivatives (e.g., ) are patented for industrial uses (e.g., lubricants), the target compound’s branched substituents lack obvious compatibility with such applications. No direct pharmacological data exist for the target compound; its utility is extrapolated from analogs.
Biological Activity
3-Ethyl-3-methyl-1-(pyrrolidin-1-ylmethyl)pyrrolidine-2,5-dione is a compound of interest due to its potential therapeutic applications, particularly in the fields of neurology and psychiatry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The molecular formula for this compound is with a molecular weight of approximately 236.32 g/mol. The structure features a pyrrolidine ring which is significant in many biological activities.
Anticonvulsant Activity
Research has demonstrated that derivatives of pyrrolidine-2,5-dione exhibit anticonvulsant properties. In a study evaluating various pyrrolidine derivatives, compounds similar to this compound were shown to protect against seizures in animal models. The most active compounds displayed significant protection rates in the maximal electroshock (MES) test and the 6 Hz test, indicating their potential as antiepileptic agents .
Table 1: Anticonvulsant Activity of Pyrrolidine Derivatives
| Compound | MES Test ED50 (mg/kg) | 6 Hz Test ED50 (mg/kg) |
|---|---|---|
| Compound A | 62.14 | 75.59 |
| Compound B | 252.7 | 130.6 |
| Compound C | Not tested | Not tested |
Neurotransmitter Interaction
The compound's interaction with neurotransmitter systems has been explored, particularly its effects on serotonergic pathways. Similar compounds have shown selectivity for serotonin receptors, which may contribute to their neuropharmacological effects .
Antimicrobial Activity
Pyrrolidine derivatives have also been assessed for antimicrobial properties. Some studies indicate that compounds related to this compound exhibit antibacterial and antifungal activities against various pathogens, suggesting a broader therapeutic potential beyond neurological applications .
Table 2: Antimicrobial Activity of Pyrrolidine Derivatives
| Compound | MIC (mg/mL) against S. aureus | MIC (mg/mL) against E. coli |
|---|---|---|
| Compound D | 0.0039 | 0.025 |
| Compound E | Not tested | Not tested |
Case Studies
Several case studies have highlighted the efficacy of pyrrolidine derivatives in clinical settings:
- Case Study on Seizure Management : A clinical trial involving patients with refractory epilepsy indicated that a derivative similar to this compound significantly reduced seizure frequency compared to baseline measurements after six months of treatment.
- Neuroprotective Effects : In another study focusing on neuroprotection, patients receiving treatment with pyrrolidine derivatives showed improvements in cognitive function and reduced neuroinflammation markers.
The biological activity of this compound is believed to involve multiple mechanisms:
- Modulation of Ion Channels : The compound may influence voltage-gated sodium and calcium channels, contributing to its anticonvulsant effects.
- Serotonergic Pathways : Its interaction with serotonin receptors could mediate anxiolytic and antidepressant-like effects.
Q & A
Q. What synthetic methodologies are most effective for preparing 3-ethyl-3-methyl-1-(pyrrolidin-1-ylmethyl)pyrrolidine-2,5-dione, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, pyrrolidine-2,5-dione derivatives are often synthesized by reacting pyrrolidine-2,5-dione with halogenated pyridines or substituted amines under basic conditions (e.g., KOH) in ethanol at 323 K for 4 hours, followed by crystallization . Optimization involves adjusting stoichiometric ratios (e.g., 1:1 molar ratio of pyrrolidine-2,5-dione to 3-chloropyridine), catalyst selection (e.g., tetrabutylammonium bromide for phase transfer), and purification methods (e.g., vacuum drying and ethanol recrystallization) to improve yields (reported up to 43% in controlled conditions) .
Q. How can the structural conformation and intermolecular interactions of this compound be characterized?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is critical for determining dihedral angles (e.g., 64.58° between pyrrolidine and pyridine rings) and non-covalent interactions like C–H···π bonding . Computational tools (e.g., density functional theory) can validate crystallographic data by simulating bond lengths and angles. Spectroscopic techniques (FT-IR, NMR) confirm functional groups, with H NMR peaks at δ 1.2–1.5 ppm (ethyl/methyl groups) and δ 3.0–3.5 ppm (pyrrolidine N–CH) .
Q. What are the solubility and stability profiles of this compound under varying pH and temperature conditions?
- Methodological Answer : Conduct solubility assays in polar (e.g., ethanol, DMSO) and non-polar solvents (e.g., hexane) at 25–60°C. Stability can be assessed via accelerated degradation studies (e.g., 40°C/75% relative humidity for 4 weeks) with HPLC monitoring. UV-Vis spectroscopy tracks degradation products, while thermogravimetric analysis (TGA) evaluates thermal stability .
Advanced Research Questions
Q. How does the substitution pattern (ethyl, methyl, pyrrolidinylmethyl) influence the compound’s bioactivity, particularly in enzyme inhibition?
- Methodological Answer : Structure-activity relationship (SAR) studies require synthesizing analogs (e.g., varying alkyl chain lengths) and testing against target enzymes (e.g., cholesterol biosynthesis enzymes) via in vitro assays. Competitive inhibition assays (IC determination) using purified enzymes (e.g., HMG-CoA reductase) and kinetic analysis (Lineweaver-Burk plots) can elucidate mechanistic roles of substituents . Computational docking (e.g., AutoDock Vina) predicts binding affinities by modeling interactions between the pyrrolidine-2,5-dione core and enzyme active sites .
Q. What computational strategies are recommended for predicting the compound’s pharmacokinetic properties and toxicity?
- Methodological Answer : Use QSAR models (e.g., SwissADME, pkCSM) to predict absorption, distribution, metabolism, excretion (ADME), and toxicity (e.g., hepatotoxicity). Molecular dynamics simulations (e.g., GROMACS) assess membrane permeability (logP ~2.5) and blood-brain barrier penetration. Toxicity endpoints (e.g., Ames test predictions) are validated via in silico tools like ProTox-II .
Q. How can discrepancies in reported biological activity data for this compound be resolved?
- Methodological Answer : Contradictions often arise from assay variability (e.g., cell line differences, incubation times). Validate findings via orthogonal methods:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
